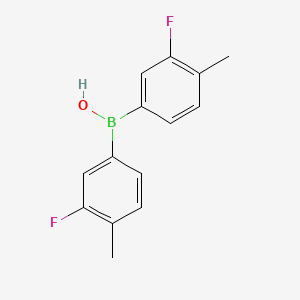

Bis(3-fluoro-4-methylphenyl)borinic acid

CAS No.: 718642-09-2

Cat. No.: VC19060971

Molecular Formula: C14H13BF2O

Molecular Weight: 246.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 718642-09-2 |

|---|---|

| Molecular Formula | C14H13BF2O |

| Molecular Weight | 246.06 g/mol |

| IUPAC Name | bis(3-fluoro-4-methylphenyl)borinic acid |

| Standard InChI | InChI=1S/C14H13BF2O/c1-9-3-5-11(7-13(9)16)15(18)12-6-4-10(2)14(17)8-12/h3-8,18H,1-2H3 |

| Standard InChI Key | GUBVTYHDCPBCKC-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=C(C=C1)C)F)(C2=CC(=C(C=C2)C)F)O |

Introduction

Chemical Identity and Structural Features

Bis(3-fluoro-4-methylphenyl)borinic acid belongs to the class of diarylborinic acids, with the following key identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃BF₂O |

| Molecular Weight | 278.97 g/mol |

| IUPAC Name | bis(3-fluoro-4-methylphenyl)borinic acid |

| CAS Number | 718642-09-2 |

| Appearance | White to off-white crystalline solid |

| Stability | Stable under inert atmospheres; hydrolyzes in moisture |

The fluorine and methyl substituents on the phenyl rings enhance electron-withdrawing effects and steric bulk, influencing reactivity and stability .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reacting 3-fluoro-4-methylphenylboronic acid with boron trihalides (e.g., BCl₃) or alkoxides in anhydrous tetrahydrofuran (THF) under nitrogen . A representative procedure includes:

-

Lithiation: Treatment of 3-fluoro-4-methylbromobenzene with n-butyllithium at −78°C generates the aryl lithium intermediate.

-

Borylation: Addition of triisopropyl borate forms the borinic ester, followed by acidic hydrolysis to yield the borinic acid .

-

Purification: Crystallization from n-hexane achieves >98% purity, with typical yields of 70–78% .

Industrial Methods

Large-scale production employs continuous flow reactors to maintain precise temperature control (−78°C to 25°C) and minimize side reactions. Automated systems ensure consistent stoichiometry, critical for minimizing boronic acid byproducts .

Chemical Reactivity and Applications

Reactivity Profile

-

Oxidation: Forms boronic acids (R₂BOH → R₂BOOH) using hydrogen peroxide.

-

Reduction: Converts to boranes (R₂BH) with LiAlH₄.

-

Cross-Coupling: Participates in Suzuki-Miyaura reactions to construct biaryl structures, crucial in pharmaceutical intermediates .

Pharmaceutical Development

Borinic acid derivatives exhibit antimicrobial and antiviral activity. For instance, analogs inhibit biofilm formation in Vibrio species by disrupting quorum sensing . Structural modifications, such as introducing trifluoromethyl groups, enhance binding to viral proteases .

Glucose Sensing

Bis(3-fluoro-4-methylphenyl)borinic acid derivatives function as fluorescence-based glucose sensors. The compound’s boronic acid groups bind vicinal diols in glucose, inducing a measurable fluorescence shift (Δλ = 50 nm) .

Polymer Chemistry

Incorporated into polymers as cross-linking agents, it improves thermal stability (T₅% degradation = 280°C) and mechanical strength in epoxy resins .

Comparative Analysis with Related Borinic Acids

The fluorine and methyl groups in Bis(3-fluoro-4-methylphenyl)borinic acid confer superior hydrolytic stability compared to chloro-substituted analogs, enabling use in aqueous environments .

Future Directions

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume